molecular formula C11H12N4O2 B2609991 methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 103742-39-8

methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2609991
CAS No.: 103742-39-8
M. Wt: 232.243
InChI Key: MJWNUBRBZBLGOM-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex compound that interacts with various targetsIt is known that 1,2,3-triazole derivatives interact with the amino acids present in the active site of egfr receptors .

Mode of Action

The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . These interactions allow the compound to bind to its targets and exert its effects.

Biochemical Pathways

It is known that 1,2,3-triazole derivatives can interact with the active site of enzymes , potentially affecting various biochemical pathways.

Pharmacokinetics

It is known that 1,2,3-triazoles are highly soluble in water , which could influence their bioavailability.

Result of Action

It is known that 1,2,3-triazole derivatives have shown various biological activities, including anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a polytriazolylamine ligand has been shown to stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the presence of certain elements in the environment could influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) ions. . The reaction conditions generally include the use of a copper (I) catalyst, such as copper (I) sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and inline monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets.

Properties

IUPAC Name

methyl 5-amino-1-benzyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWNUBRBZBLGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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